

Commercial Sourcing and Technical Guidance for High-Purity Heptacontane Standards

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Compound of Interest

Compound Name: Heptacontane

Cat. No.: B3057163

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **heptacontane** (C₇₀H₁₄₂) standards. **Heptacontane**, a long-chain n-alkane, serves as a critical reference material in various analytical applications within research and pharmaceutical development, particularly in chromatographic and mass spectrometric techniques. This document outlines commercial suppliers, presents key quantitative data, details relevant experimental protocols, and provides visualizations to aid in experimental design.

Commercial Suppliers and Available Purity

High-purity **heptacontane** is available from a number of specialized chemical suppliers. While comprehensive certificates of analysis with detailed impurity profiles are typically provided upon purchase, the following table summarizes the generally available specifications for **heptacontane** standards from commercial sources. Researchers should always request a lot-specific certificate of analysis for detailed quantitative data.

Supplier/Distributor	CAS Number	Molecular Formula	Purity Specification	Notes
Various Chemical Marketplaces (e.g., LookChem, Guidechem)	7719-93-9	C70H142	Typically $\geq 99\%$	Listings often include multiple suppliers, primarily for research and development quantities. [1] [2]
BLD Pharm	7719-93-9	C70H142	Available upon request	A supplier of research chemicals, including heptacontane. [3]
Henan Tianfu Chemical Co., Ltd.	7719-93-9	C70H142	Available upon request	A listed supplier of heptacontane. [4]
Weifang Yangxu Group Co., Ltd.	7719-93-9	C70H142	99%	A listed supplier of heptacontane. [5]

Physicochemical Properties

A summary of key physicochemical properties for **heptacontane** is presented below, based on data from the National Institute of Standards and Technology (NIST) and other chemical databases.[\[6\]](#)[\[7\]](#)

Property	Value
Molecular Formula	C70H142
Molecular Weight	983.88 g/mol
CAS Number	7719-93-9
Physical Appearance	Waxy solid
Boiling Point	653.3°C at 760 mmHg (estimated)[2]
Melting Point	Approximately 105.55°C (estimate)[4]
Solubility	Insoluble in water; soluble in non-polar organic solvents like hexane and chloroform.

Experimental Protocols: Heptacontane as an Internal Standard in GC-MS Analysis

Due to its high molecular weight and low volatility, **heptacontane** is well-suited as an internal standard for the quantification of other long-chain, non-polar analytes by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol adapted from methodologies for similar long-chain alkanes.[8][9][10]

I. Preparation of Standard and Sample Solutions

- Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):
 - Accurately weigh 10 mg of high-purity **heptacontane**.
 - Dissolve the **heptacontane** in 100 mL of n-hexane (or another suitable non-polar solvent, such as chloroform) in a volumetric flask.[8]
- Calibration Standards:
 - Prepare a series of calibration standards containing known concentrations of the target analyte(s).

- Spike each calibration standard with a constant, known volume of the **heptacontane** internal standard stock solution.
- Sample Preparation:
 - Extract the analytes from the sample matrix using an appropriate solvent extraction technique (e.g., Soxhlet extraction with n-hexane for solid samples).[\[10\]](#)
 - Concentrate the extract to a known volume.
 - Add the same constant, known volume of the **heptacontane** internal standard stock solution to the final sample extract before analysis.[\[10\]](#)

II. GC-MS Instrumentation and Parameters

The following are typical starting parameters for the analysis of high-molecular-weight alkanes. Optimization will be required based on the specific instrument and target analytes.

- Gas Chromatograph: Agilent 7890B GC or equivalent.[\[10\]](#)
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or a similar non-polar capillary column.[\[10\]](#)
- Injector: Split/splitless inlet at a high temperature (e.g., 300-350°C) to ensure complete vaporization of long-chain alkanes.[\[5\]](#)[\[10\]](#)
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[\[5\]](#)[\[10\]](#)
- Oven Temperature Program:
 - Initial temperature: 80-135°C, hold for 2 minutes.[\[5\]](#)[\[8\]](#)
 - Ramp to 325-350°C at a rate of 4-10°C/min.[\[5\]](#)[\[8\]](#)[\[10\]](#)
 - Hold at the final temperature for 10-20 minutes.[\[8\]](#)
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[5\]](#)

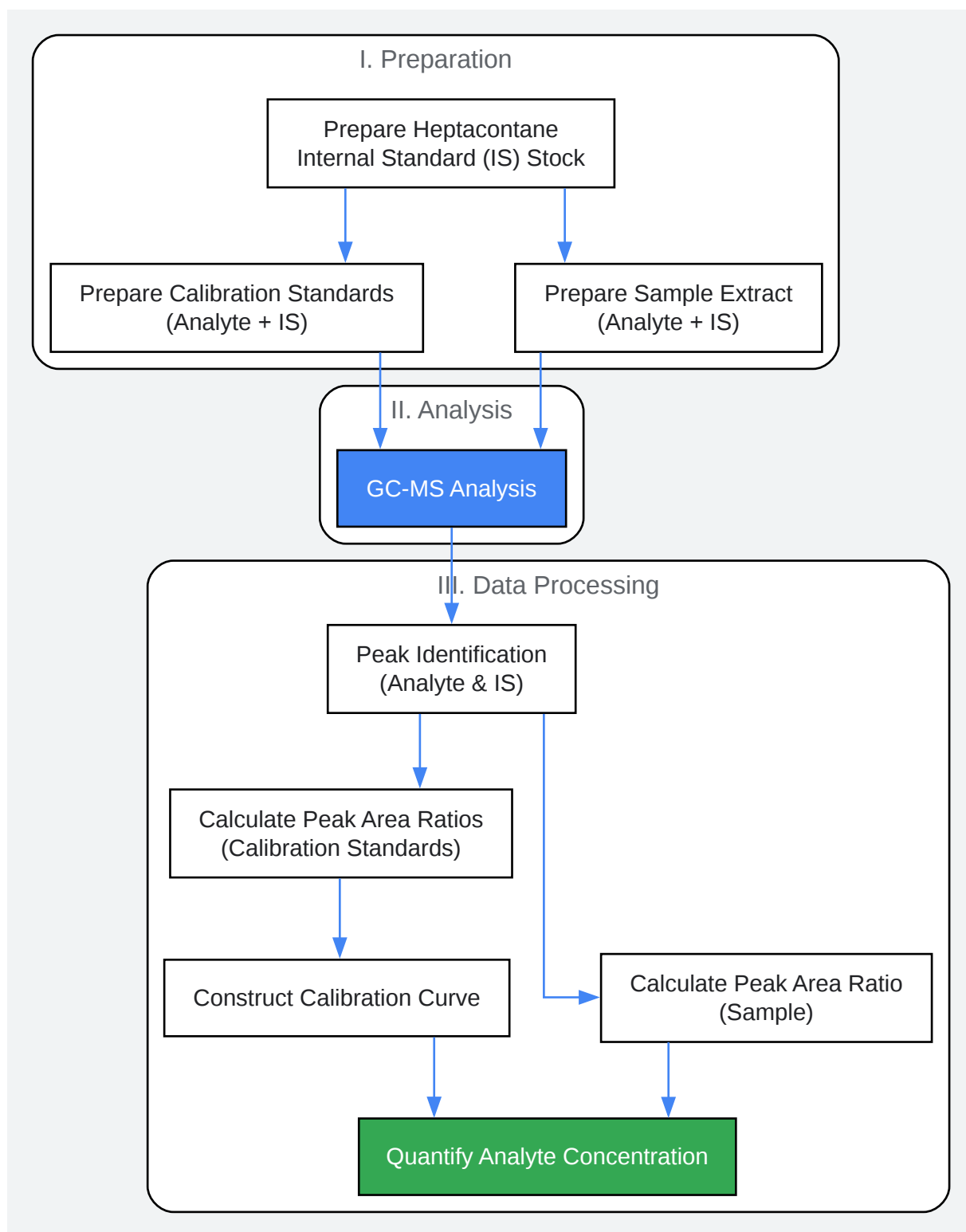
- Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM). For n-alkanes, characteristic fragment ions such as m/z 57 and 71 are often monitored in SIM mode for enhanced sensitivity and specificity.[5]
- MSD Transfer Line Temperature: 280-300°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

III. Data Analysis and Quantification

- Peak Identification: Identify the peaks corresponding to the target analyte(s) and the **heptacontane** internal standard based on their retention times and mass spectra.
- Calibration Curve Construction:
 - For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the **heptacontane** internal standard.
 - Plot this peak area ratio against the concentration of the analyte.
 - Perform a linear regression to generate a calibration curve.[8]
- Sample Quantification:
 - Calculate the peak area ratio of the analyte to the **heptacontane** internal standard in the unknown sample.
 - Determine the concentration of the analyte in the sample using the equation of the line from the calibration curve.[8]

Logical Workflow for Internal Standard Quantification

The following diagram illustrates the logical workflow for using a high-purity **heptacontane** standard for the quantification of a target analyte in a sample matrix.



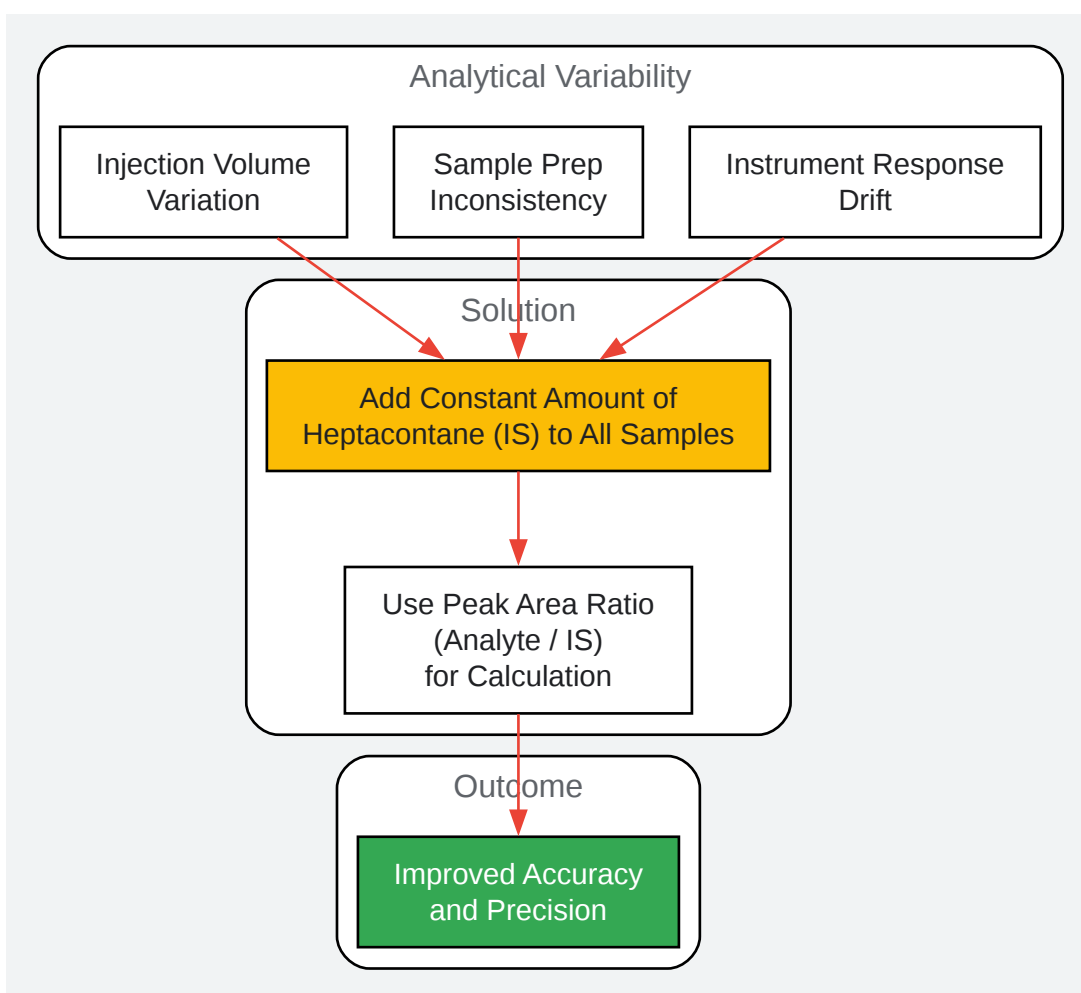
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Caption: Workflow for analyte quantification using an internal standard.

Signaling Pathways and Logical Relationships

Heptacontane is a saturated hydrocarbon and is not known to be involved in biological signaling pathways. Its primary utility in a research and drug development context is as a chemically inert, stable reference standard for analytical quantification. The logical relationship in its application is based on the principle of internal standardization, where it serves as a constant reference point to correct for variations in analytical procedures, thereby enhancing the accuracy and precision of quantitative measurements.[6]

The following diagram illustrates the logical relationship of using an internal standard to improve analytical accuracy.



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Caption: Logic of using an internal standard to mitigate analytical variability.

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